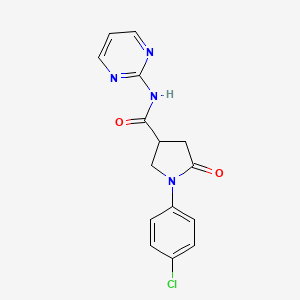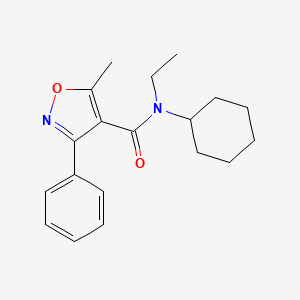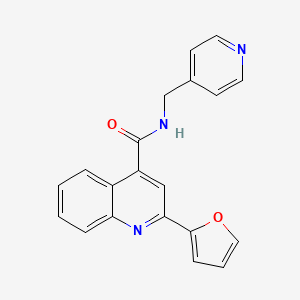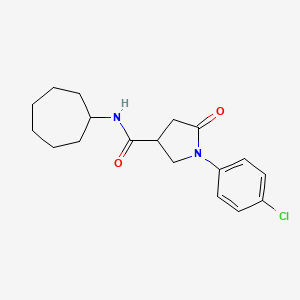![molecular formula C20H21BrN6O B11156012 [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11156012.png)
[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone: is a complex organic compound that features a combination of bromine, tetrazole, phenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of nitriles with azides under acidic conditions. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the coupling of the brominated phenyl-tetrazole intermediate with the piperazine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromine substituent using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include oxidized piperazine derivatives, reduced phenyl-tetrazole compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes. The piperazine moiety can interact with various receptors, potentially modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone: shares similarities with other tetrazole-containing compounds, such as irbesartan and candesartan, which are used as antihypertensive agents.
Piperazine derivatives: Compounds like piperazine and its derivatives are widely used in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C20H21BrN6O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21BrN6O/c1-14-3-6-19(15(2)11-14)25-7-9-26(10-8-25)20(28)17-12-16(4-5-18(17)21)27-13-22-23-24-27/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
RYSGQOLTOGXPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155932.png)

![Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11155942.png)



![9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156006.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B11156011.png)
![6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156014.png)
![4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11156015.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11156020.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156022.png)
![6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11156025.png)

